LY-306669
Description
Overview of Eicosanoid Biosynthesis and Metabolic Cascades
Eicosanoid biosynthesis involves the enzymatic oxidation of 20-carbon polyunsaturated fatty acids, with arachidonic acid (AA) being the most common precursor. creative-proteomics.comdergipark.org.tr The process begins with the release of AA from membrane phospholipids, primarily catalyzed by phospholipase A2 enzymes, in response to various stimuli. creative-proteomics.comdergipark.org.tr Once released, free AA can be metabolized through several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. creative-proteomics.comdergipark.org.trallergolyon.fr
The metabolism of arachidonic acid leads to the formation of different classes of eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes. wikipedia.orgcreative-proteomics.comallergolyon.fr The COX pathway primarily generates prostaglandins and thromboxanes, while the LOX pathway is responsible for the production of leukotrienes and lipoxins. wikipedia.orgcreative-proteomics.comallergolyon.fr
The lipoxygenase pathway is central to the generation of leukotrienes. creative-proteomics.comallergolyon.fr Specifically, the enzyme 5-lipoxygenase (5-LOX), often in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). wikipedia.orgselfhacked.comsemanticscholar.org 5-HPETE is then converted into the unstable intermediate leukotriene A4 (LTA4). wikipedia.orgselfhacked.comsemanticscholar.orgwikipedia.org LTA4 serves as a precursor for other leukotrienes. wikipedia.org In cells expressing leukotriene A4 hydrolase (LTA4H), LTA4 is converted into LTB4. wikipedia.orgwikipedia.orgselfhacked.comsemanticscholar.org Alternatively, in cells containing LTC4 synthase, LTA4 is conjugated with glutathione (B108866) to form leukotriene C4 (LTC4), the parent of the cysteinyl leukotrienes (LTD4 and LTE4). wikipedia.orgselfhacked.comwikipedia.org
The biosynthesis of LTs is largely restricted to leukocytes, requiring these cells for production. semanticscholar.org
Biological Significance of Leukotriene B4 in Physiological and Pathophysiological Contexts
LTB4 is recognized as a potent lipid inflammatory mediator. wikipedia.orgtocris.com It primarily exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the high-affinity LTB4 receptor 1 (BLT1) and the lower-affinity LTB4 receptor 2 (BLT2). nih.govresearchgate.netpatsnap.comrndsystems.comnih.gov BLT1 is predominantly expressed on leukocytes, while BLT2 is more ubiquitously expressed. nih.govresearchgate.netrndsystems.com
LTB4 is a potent chemoattractant for various leukocytes, including neutrophils, eosinophils, monocytes, macrophages, and T lymphocytes, facilitating their recruitment to sites of inflammation. wikipedia.orgselfhacked.comtocris.comnih.govresearchgate.netpatsnap.comresearchgate.netplos.org This recruitment and subsequent activation of immune cells contribute significantly to the inflammatory response. wikipedia.orgselfhacked.comtocris.comnih.govresearchgate.netpatsnap.comresearchgate.netplos.org The LTB4-BLT1 pathway, in particular, is important for the activation and recruitment of inflammatory cells in various inflammatory diseases. researchgate.net
Elevated levels of LTB4 have been implicated in the pathogenesis of several inflammatory diseases, including asthma, psoriasis, rheumatoid arthritis, and inflammatory bowel disease. selfhacked.comnih.govresearchgate.netrndsystems.com In allergic airway inflammation, LTB4 and its receptors, particularly BLT2 in mast cells, play a role in the synthesis of inflammatory mediators. nih.govresearchgate.net The LTB4-BLT1 pathway appears to be important in the pathogenesis of severe persistent asthma, as well as aspirin- and exercise-induced asthma, allergic rhinitis, and atopic dermatitis. researchgate.net LTB4 has also been shown to promote insulin (B600854) resistance in obese mice by acting on various cell types. wikipedia.orgselfhacked.com Furthermore, the LTB4-BLT1 signaling is a potential target for therapeutic intervention in acute and persistent pain induced by tissue injury. plos.org
Historical Development of Therapeutic Agents Targeting LTB4 Pathways
Given the significant role of LTB4 in inflammatory processes, its pathway has been an attractive target for therapeutic drug development. researchgate.netnih.govresearchgate.netcapes.gov.br Two primary strategies have been pursued: inhibiting the synthesis of LTB4 or blocking its receptors. researchgate.netnih.govresearchgate.netcapes.gov.br
Early efforts in targeting the LTB4 pathway culminated in the 1990s. researchgate.netnih.govresearchgate.netcapes.gov.br These efforts led to the development of different classes of drugs, including 5-lipoxygenase inhibitors, which prevent the formation of both cysteinyl leukotrienes and LTB4, and leukotriene receptor antagonists, which block the interaction of leukotrienes with their receptors. nih.gov
Over the past 15 years, a second wave of more selective drug candidates targeting the LTB4 pathway has reached clinical trials, including BLT receptor antagonists and LTA4H inhibitors. researchgate.netnih.govresearchgate.netcapes.gov.br Despite extensive efforts, only a limited number of LTB4 pathway targeting drugs have reached the market. nih.govresearchgate.net Challenges in clinical success may be attributed to the complexities of the pathway and difficulties in matching pathway intervention with therapeutic effect, despite evidence linking LTB4 to human diseases and demonstrating compound efficacy in preclinical models. nih.govresearchgate.net
Within this historical context, compounds like LY-306669 represent efforts to develop therapeutic agents targeting the LTB4 pathway. Research into this compound has focused on its potential as a BLT1 receptor antagonist. BLT1 antagonists have been investigated for their ability to modulate inflammatory responses by blocking the effects of LTB4 on its high-affinity receptor. patsnap.comresearchgate.net Preclinical studies involving BLT1 antagonists or genetic knockout models have provided evidence for the importance of the LTB4-BLT1 pathway in various inflammatory conditions. researchgate.netplos.org For instance, studies in BLT1-knockout mice have shown reduced inflammation and attenuated pain responses in models of tissue injury. plos.org While specific detailed research findings for this compound, such as binding affinities or preclinical efficacy data in specific disease models, would typically be presented in dedicated research publications or clinical trial reports, its development falls within the broader historical pursuit of targeting the LTB4-BLT1 axis for therapeutic benefit in inflammatory and allergic diseases.
The development of selective BLT1 antagonists like this compound reflects the ongoing scientific interest in precisely modulating LTB4 signaling to control inflammation. The structural basis of LTB4 binding to BLT1 has been investigated, providing insights for the design of antagonists. rcsb.orgnih.gov
Evolution of LTB4 Receptor Modulators
The understanding of LTB4 receptors and the development of modulators have evolved significantly since the identification of LTB4 as a potent chemoattractant. Early studies recognized LTB4's importance as a drug target even before the molecular cloning of its receptors. researchgate.net The cloning of the high-affinity human BLT1 receptor in 1997 provided a molecular basis for understanding LTB4's activities. nih.gov Subsequently, the identification of the low-affinity BLT2 receptor further elucidated the complexity of LTB4 signaling. nih.govwikipedia.org
The development of LTB4 receptor modulators has primarily focused on antagonists targeting BLT1 and, to a lesser extent, BLT2. The availability of cloned receptors and the development of gene-targeted mice have facilitated a better understanding of the specific roles of BLT1 and BLT2 in various inflammatory conditions and the evaluation of receptor antagonists. nih.gov The crystal structure analysis of BLT1 bound with antagonists has provided structural insights to aid in the rational design of more potent and selective modulators. researchgate.netjci.orgnih.gov
The evolution of LTB4 receptor modulators has progressed from early compounds to more selective antagonists. Preclinical studies using these modulators in animal models of inflammatory diseases have been instrumental in demonstrating the potential therapeutic benefits of targeting LTB4 receptors. For instance, early LTB4 receptor antagonists like CP-105,696 showed significant reductions in disease severity in animal models of arthritis. nih.gov The ongoing research aims to develop modulators with improved potency, selectivity, and pharmacokinetic properties.
Categorization of Preclinical Inhibitory Strategies for LTB4 Action
Preclinical strategies to inhibit LTB4 action can be broadly categorized based on their molecular targets within the LTB4 pathway. These strategies aim to either prevent the synthesis of LTB4 or block its interaction with its receptors.
Inhibition of LTB4 Synthesis:
Inhibition of 5-Lipoxygenase (5-LO): Targeting the initiating enzyme in the leukotriene synthesis pathway prevents the formation of LTA4, the precursor to LTB4 and cysteinyl leukotrienes. capes.gov.brnih.govuq.edu.au Zileuton is an example of a 5-LO inhibitor that has been investigated. researchgate.netgoogle.com
Inhibition of 5-Lipoxygenase-Activating Protein (FLAP): FLAP is a required cofactor for 5-LO activity. Inhibiting FLAP also blocks the synthesis of both LTB4 and cysteinyl leukotrienes. capes.gov.brnih.govuq.edu.au FLAP inhibitors like SA6541 have shown efficacy in preclinical arthritis models. nih.gov
Inhibition of LTA4 Hydrolase (LTA4H): This enzyme catalyzes the final step in LTB4 synthesis, converting LTA4 to LTB4. capes.gov.brnih.govtandfonline.comresearchgate.net Inhibitors of LTA4H, such as bestatin (B1682670) (ubenimex), aim to reduce LTB4 levels. google.comtandfonline.com This strategy can also influence the production of other lipid mediators, potentially increasing anti-inflammatory lipoxins. tandfonline.comresearchgate.net
Inhibition of LTB4 Receptor Signaling:
LTB4 Receptor Antagonists: These compounds directly block the binding of LTB4 to its receptors, BLT1 and BLT2, thereby preventing LTB4-mediated cellular activation and downstream signaling. capes.gov.brnih.govresearchgate.net Antagonists can be selective for BLT1, BLT2, or non-selective, blocking both receptors. The development of selective BLT1 antagonists has been a major focus due to its primary role in leukocyte-mediated inflammation. researchgate.net this compound is an example of a potent and selective LTB4 receptor antagonist investigated in preclinical studies. medchemexpress.com Other BLT1 antagonists include CP-105,696 and U75302. nih.govnih.govahajournals.orgpnas.org
Preclinical studies evaluating these strategies have utilized various in vitro and in vivo models of inflammatory diseases. These studies provide crucial data on the efficacy of inhibiting the LTB4 pathway in reducing inflammation, leukocyte recruitment, and tissue damage. For instance, inhibition of LTB4 signaling has shown promise in models of acute lung injury, atherosclerosis, and rheumatoid arthritis. oup.comnih.govahajournals.orgphysiology.orgnih.gov
This compound, as a potent and selective LTB4 receptor antagonist, has been evaluated in preclinical settings to understand its potential therapeutic utility. Research has demonstrated its ability to block LTB4-induced effects in various experimental models. For example, in vitro studies have shown that this compound can block the functional upregulation of phagocyte opsonin receptors induced by LTB4. physiology.orgnih.gov Furthermore, in vivo studies, such as those conducted in endotoxemic pigs, have investigated the efficacy of this compound in ameliorating LTB4-mediated lung injury. physiology.orgnih.gov
The table below summarizes some preclinical findings related to LTB4 receptor antagonism, including studies involving this compound:
| Compound | Target | Preclinical Model | Observed Effect | Source |
| This compound | LTB4 Receptor | Endotoxemic pigs (lung injury) | Ameliorated hypoxemia, pulmonary edema, and alveolitis. | physiology.orgnih.gov |
| This compound | LTB4 Receptor | In vitro (phagocytes) | Blocked LTB4-induced upregulation of opsonin receptors. | physiology.orgnih.gov |
| CP-105,696 | BLT1 Receptor | IL-1α accelerated CIA model | Greatly reduced disease severity. | nih.gov |
| CP-105,696 | BLT1 Receptor | Atherosclerotic mice | Reduced atherosclerotic lesion area and lipid accumulation. | jci.orgahajournals.org |
| U75302 | BLT1 Receptor | Dorsal root ganglia cultures | Abolished LTB4-induced sensitization of TRPV1-mediated calcium increases. | nih.gov |
| ONO 4057 | BLT Receptor | Human coronary artery SMC | Inhibited LTB4-induced migration. | pnas.org |
| LY293111 | BLT1 Receptor | Mouse tail lymphedema | Demonstrated therapeutic amelioration of lymphedema. | google.com |
This table highlights the diverse preclinical investigations into LTB4 receptor antagonists and their potential in addressing various inflammatory conditions.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
153227-04-4 |
|---|---|
Molecular Formula |
C23H28FN4NaO2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenolate |
InChI |
InChI=1S/C23H29FN4O2.Na/c1-4-16-14-19(17-9-8-10-18(24)13-17)20(29)15-21(16)30-12-7-5-6-11-23(2,3)22-25-27-28-26-22;/h8-10,13-15,29H,4-7,11-12H2,1-3H3,(H,25,26,27,28);/q;+1/p-1 |
InChI Key |
KZDVNZZCFSABBQ-UHFFFAOYSA-M |
SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+] |
Isomeric SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+] |
Canonical SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+] |
Appearance |
Solid powder |
Other CAS No. |
153227-04-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 306669; LY306669; LY-306669. |
Origin of Product |
United States |
Preclinical Discovery and Optimization of Ly 306669
Identification of LY-306669 as a Lead Compound for LTB4 Receptor Antagonism
The identification of this compound as a lead compound for LTB4 receptor antagonism stems from broader research efforts to modulate the inflammatory response. Leukotriene B4 is a potent chemoattractant for neutrophils and other immune cells, playing a significant role in the amplification of inflammation. Consequently, blocking its receptor is a rational therapeutic strategy for a variety of inflammatory conditions.
While the specific screening and selection process for this compound is not extensively detailed in publicly available literature, it is understood to be a product of targeted research into LTB4 receptor antagonists. Pharmaceutical companies, including Eli Lilly, have historically invested in the development of molecules that can selectively inhibit the action of LTB4. The development of such compounds typically involves high-throughput screening of chemical libraries to identify initial "hits" that demonstrate affinity for the LTB4 receptor. These initial hits then undergo further evaluation and optimization to become lead compounds like this compound.
Structure-Activity Relationship Investigations Guiding Analog Development
For LTB4 receptor antagonists in general, SAR studies have focused on identifying key structural features necessary for potent and selective binding to the receptor. These often include a carboxylic acid or a bioisostere to mimic the carboxylate of LTB4, a hydrophobic region to interact with a corresponding pocket in the receptor, and a specific stereochemistry that influences binding affinity. It can be inferred that the development of this compound would have involved similar investigations to optimize its interaction with the LTB4 receptor, leading to the generation and testing of various analogs.
Optimization Strategies Employed for Enhanced LTB4 Receptor Affinity and Selectivity
The optimization of a lead compound like this compound is a multi-faceted process aimed at improving its pharmacological properties. Key goals of this stage include enhancing binding affinity for the target receptor, increasing selectivity over other receptors to minimize off-target effects, and improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
While specific data on the optimization of this compound is scarce, the general strategies for optimizing LTB4 receptor antagonists involve medicinal chemistry approaches. These can include modifying functional groups to improve receptor binding, altering the molecular scaffold to enhance selectivity, and introducing or modifying substituents to improve metabolic stability and oral bioavailability. The aim is to develop a compound with a desirable balance of potency, selectivity, and drug-like properties.
Comparative Preclinical Analysis with Related LTB4 Receptor Antagonists
A direct comparative preclinical analysis of this compound with other LTB4 receptor antagonists is not extensively documented in publicly accessible scientific literature. Such studies are often conducted internally by pharmaceutical companies during the drug development process to benchmark their candidate against competitors.
Mechanistic Characterization of Ly 306669 As an Ltb4 Receptor Antagonist
Molecular Target Identification and Receptor Binding Dynamics
LY-306669 demonstrates a high degree of selectivity for the LTB4 receptor. This specificity is crucial for its mechanism of action, which involves blocking the pro-inflammatory effects of LTB4. In vivo studies have shown that this compound effectively prevents leukopenia induced by the administration of authentic LTB4 in pigs. physiology.orgnih.gov This finding underscores the compound's ability to specifically interfere with LTB4-mediated physiological responses.
A key aspect of the inflammatory response is the upregulation of opsonin receptors on phagocytic cells, a process that enhances their ability to engulf pathogens and cellular debris. LTB4 is a known inducer of this upregulation. In vitro experiments have demonstrated that this compound completely blocks the functional upregulation of phagocyte opsonin receptors that is induced by LTB4. physiology.orgnih.govresearchgate.net This inhibitory action on a critical cellular component of the inflammatory cascade highlights the compound's potential as an anti-inflammatory agent.
In Vitro Pharmacological Profiling of this compound
The pharmacological profile of this compound in vitro confirms its role as a specific LTB4 receptor antagonist. Its ability to completely block LTB4-induced upregulation of phagocyte opsonin receptors is a primary indicator of its inhibitory effect on cellular responses mediated by this inflammatory lipid. physiology.orgnih.gov
To ascertain the specificity of this compound, its activity was evaluated against other potent inflammatory mediators. The results indicate a high degree of selectivity for the LTB4 receptor.
Platelet-Activating Factor (PAF): In vitro, this compound had a much smaller effect on the upregulation of opsonin receptors induced by platelet-activating factor compared to its complete blockade of LTB4-induced upregulation. physiology.orgnih.govresearchgate.netresearchgate.net
Thromboxane (B8750289) A2 (TXA2): In vivo studies in pigs showed that this compound had no effect on the hematologic or hemodynamic changes induced by U-48816, a thromboxane-A2 mimetic. physiology.orgnih.govresearchgate.net This further supports the compound's specific antagonism of the LTB4 receptor, without significant cross-reactivity with the thromboxane A2 signaling pathway.
| Inflammatory Mediator | Effect of this compound | Experimental Setting |
|---|---|---|
| Leukotriene B4 (LTB4) | Complete blockade of opsonin receptor upregulation | In Vitro |
| Platelet-Activating Factor (PAF) | Minimal effect on opsonin receptor upregulation | In Vitro |
| Thromboxane A2 (U-48816) | No effect on hematologic or hemodynamic responses | In Vivo (pigs) |
In Vivo Pharmacological Characterization in Preclinical Models
The in vivo efficacy of this compound has been investigated in a porcine model of endotoxemia-induced acute lung injury. In this preclinical model, pigs were administered lipopolysaccharide (LPS) to induce a systemic inflammatory response characteristic of acute lung injury.
Treatment with this compound demonstrated significant therapeutic effects:
Amelioration of LPS-induced hypoxemia. physiology.orgnih.gov
Reduction of pulmonary edema. physiology.orgnih.gov
Decrease in alveolitis. physiology.orgnih.gov
These findings suggest that LTB4 is a significant mediator of pulmonary dysfunction and the migration of neutrophils across the endothelium in LPS-induced acute lung injury. physiology.orgnih.gov The ability of this compound to mitigate these pathological changes in a relevant animal model provides strong evidence for its potential as a therapeutic agent for inflammatory conditions.
| Pathological Marker in LPS-Induced Acute Lung Injury | Effect of this compound Treatment |
|---|---|
| Hypoxemia | Significantly Ameliorated |
| Pulmonary Edema | Significantly Reduced |
| Alveolitis | Significantly Decreased |
Information regarding this compound remains largely unavailable in the public domain, precluding a detailed analysis of its mechanistic characterization as an LTB4 receptor antagonist.
Despite extensive searches for the chemical compound “this compound,” specific data required to populate the requested article on its function as a leukotriene B4 (LTB4) receptor antagonist is not publicly accessible. This compound is identified as a potent and specific LTB4 receptor antagonist that has been used in research related to lung injury. However, detailed studies and clinical trial data outlining its specific effects on LTB4-induced systemic responses and diverse inflammatory pathways are not available in the public scientific literature.
Other compounds developed by Eli Lilly and Company with similar mechanisms of action, such as LY293111 (Etalocib) and LY223982, have more extensive documentation. Research on these related compounds provides a broader understanding of the therapeutic potential and mechanistic pathways of LTB4 receptor antagonists. Unfortunately, this information cannot be directly extrapolated to this compound.
Without specific research findings, data tables, and detailed mechanistic studies on this compound, it is not possible to construct the thorough and scientifically accurate article as requested in the provided outline. The required subsections on the modulation of LTB4-induced systemic responses and the analysis of effects on diverse inflammatory pathways cannot be addressed with the currently available information.
Therefore, this report cannot fulfill the user's request for a detailed article on the mechanistic characterization of this compound.
Preclinical Efficacy of Ly 306669 in Experimental Disease Models
Efficacy in Models of Acute Lung Injury (ALI)
Acute Lung Injury (ALI) is characterized by severe lung inflammation, increased vascular permeability, and impaired gas exchange. journalagent.com Neutrophil accumulation and activation are key features of ALI pathogenesis. cincinnatichildrens.orgthoracic.org Given LTB4's role as a potent neutrophil chemoattractant, LY-306669, as a BLT1 receptor antagonist, has been studied for its ability to mitigate ALI. nih.govguidetopharmacology.orgnih.gov
Intervention in Lipopolysaccharide (LPS)-Induced Pulmonary Dysfunction in Animal Models
Lipopolysaccharide (LPS)-induced ALI is a widely used experimental model to study the mechanisms of lung injury and evaluate potential therapeutic agents. mdpi.comdovepress.comactanaturae.ruarchivesofmedicalscience.com This model involves administering LPS, a component of Gram-negative bacteria, to induce a robust inflammatory response in the lungs, mimicking aspects of sepsis-induced ALI. nih.govarchivesofmedicalscience.com
In a study using endotoxemic pigs, treatment with this compound significantly ameliorated LPS-induced pulmonary dysfunction. nih.govphysiology.org The study design involved administering an intravenous priming dose of LPS followed by a continuous infusion of LPS, with this compound or a vehicle administered concurrently. nih.govphysiology.org
Amelioration of Hypoxemia and Pulmonary Edema
A critical aspect of ALI is impaired gas exchange, leading to hypoxemia, and excessive fluid accumulation in the lung tissue and air spaces, known as pulmonary edema. nih.govwikipedia.org These physiological changes severely compromise lung function. nih.govwikipedia.org
In the LPS-induced ALI model in pigs, treatment with this compound was shown to significantly ameliorate the development of hypoxemia and pulmonary edema. nih.govphysiology.org This suggests that blockade of LTB4-mediated signaling by this compound can help preserve gas exchange efficiency and reduce the excessive fluid leakage into the lungs that characterizes ALI.
Impact on Alveolitis and Neutrophil Transendothelial Migration
Alveolitis, characterized by inflammation in the alveoli, and the migration of neutrophils across the endothelial barrier into the lung tissue (transendothelial migration) are central pathological events in ALI. cincinnatichildrens.orgthoracic.orgnih.gov Neutrophil accumulation in the alveoli contributes to tissue damage through the release of inflammatory mediators. cincinnatichildrens.org
Studies in the LPS-induced ALI pig model demonstrated that this compound treatment significantly reduced alveolitis. nih.govphysiology.org The data from these studies suggest that LTB4 is an important mediator of pulmonary dysfunction and the transendothelial migration of neutrophils in LPS-induced acute lung injury. nih.govphysiology.org This indicates that by blocking the BLT1 receptor, this compound can effectively reduce the influx of neutrophils into the alveolar spaces, thereby mitigating the inflammatory damage.
Evaluation in Other Preclinical Inflammatory Models
Beyond ALI, the role of LTB4 in other inflammatory processes has led to the investigation of this compound in different preclinical models of inflammation.
Assessment in LTB4-Induced Leukopenia Models
Leukopenia, a reduction in the number of white blood cells, can be induced by administering LTB4, highlighting the direct impact of this mediator on leukocyte populations. nih.gov
In a preliminary study evaluating the activity and specificity of this compound, treatment with the compound prevented leukopenia induced by the injection of authentic LTB4 in pigs. nih.govphysiology.org This finding provides evidence that this compound effectively blocks the biological effects of LTB4 in vivo, specifically preventing the decrease in leukocyte count associated with LTB4 administration.
Investigation in Experimental Models Beyond Direct LTB4 Mediation
While this compound's primary mechanism is antagonism of the LTB4 receptor, its effects have also been assessed in inflammatory models that may involve multiple mediators, not solely dependent on direct LTB4 administration.
In the preliminary study mentioned earlier, while this compound prevented LTB4-induced leukopenia, it had a much smaller effect on opsonin receptor upregulation induced by platelet-activating factor (PAF) in vitro. nih.gov Furthermore, in pigs, this compound had no effect on the hematologic or hemodynamic effects of PAF or U-48816, a thromboxane-A2 mimetic. nih.govphysiology.org These results suggest that while this compound is effective against LTB4-mediated effects, its activity is more limited in inflammatory responses primarily driven by other mediators like PAF or thromboxane (B8750289) A2. This underscores the specificity of this compound as an LTB4 receptor antagonist.
Summary of Preclinical Efficacy Findings
| Experimental Model | Intervention with this compound | Key Outcomes | Citations |
| LPS-Induced ALI (Pigs) | Treatment | Amelioration of hypoxemia, pulmonary edema, and alveolitis. | nih.govphysiology.org |
| LTB4-Induced Leukopenia (Pigs) | Treatment | Prevention of leukopenia. | nih.govphysiology.org |
| PAF-Induced Opsonin Receptor Upregulation (in vitro) | Treatment | Much smaller effect compared to LTB4. | nih.gov |
| PAF or U-48816 Effects (Pigs) | Treatment | No effect on hematologic or hemodynamic changes. | nih.govphysiology.org |
Table: Preclinical Efficacy of this compound in Experimental Models
| Model Type | Specific Model | This compound Effect |
| Acute Lung Injury | LPS-Induced Pulmonary Dysfunction (Pigs) | Significant amelioration of hypoxemia, pulmonary edema, and alveolitis. |
| Inflammatory (LTB4 mediated) | LTB4-Induced Leukopenia (Pigs) | Prevention of leukopenia. |
| Inflammatory (Other mediators) | PAF-Induced Opsonin Receptor Upregulation (in vitro) | Limited effect. |
| Inflammatory (Other mediators) | PAF or U-48816 Effects (Pigs) | No significant effect on hematologic or hemodynamic changes. |
Combination Therapeutic Strategies and Resistance Mechanisms in Ly 306669 Research
Theoretical Rationale for Combination Approaches Targeting Inflammatory Pathways
Inflammation is a complex biological process involving numerous mediators and signaling pathways. Targeting a single pathway, such as the LTB4 pathway, may not be sufficient to completely resolve inflammation due to the intricate network of interactions and the potential for redundant or compensatory mechanisms. This provides a theoretical basis for exploring combination therapies.
Exploration of Synergistic or Additive Anti-Inflammatory Effects
Combining an LTB4 receptor antagonist like LY-306669 with agents that modulate other inflammatory pathways could potentially lead to synergistic or additive anti-inflammatory effects. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects, while an additive effect is simply the sum of individual effects nih.gov. Targeting multiple points in the inflammatory cascade could result in a more robust and complete suppression of the inflammatory response. This approach is explored in various inflammatory conditions, including inflammatory bowel diseases (IBD), where dual-targeted therapy is being investigated to target multiple inflammatory pathways simultaneously nih.govmdpi.comwindows.net. Studies in other contexts, such as the combination of phytochemicals, have demonstrated synergistic anti-inflammatory effects by targeting different signaling pathways nih.govnih.govjapsonline.comscielo.br.
Addressing Redundant or Compensatory Inflammatory Signaling
Inflammatory pathways often exhibit redundancy and compensatory mechanisms, where the blockade of one pathway can lead to the upregulation or activation of alternative pathways that perpetuate inflammation nih.gov. For example, the eicosanoid pathway involves multiple branches, including the cyclo-oxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins (B1171923) and leukotrienes, respectively researchgate.netccjm.org. Blocking the LTB4 receptor (part of the LOX pathway) might lead to increased activity in the COX pathway or other mediator systems. Combination therapies can address this by simultaneously targeting these alternative or compensatory pathways, thereby preventing the inflammatory response from circumventing the LTB4 blockade. The concept of compensatory anti-inflammatory response syndrome (CARS) highlights the body's complex immune responses to severe insults, involving both pro- and anti-inflammatory components, underscoring the need to consider compensatory mechanisms in therapeutic strategies nih.govresearchgate.net.
Preclinical Investigations of this compound in Combination Regimens
Preclinical studies are crucial for evaluating the potential efficacy of this compound in combination with other therapeutic agents and understanding the underlying mechanisms.
Integration with Modulators of Other Eicosanoid Pathways (e.g., Cyclo-oxygenase Pathway Blockade)
Given the interconnectedness of eicosanoid pathways, combining LTB4 receptor antagonism with modulators of the cyclo-oxygenase pathway, such as COX inhibitors, represents a logical preclinical strategy. The cyclo-oxygenase pathway leads to the formation of prostaglandins and thromboxanes, which are also key inflammatory mediators researchgate.netccjm.org. Preclinical experiments investigating this compound in a porcine model of LPS-induced lung injury explored its effects, as well as the effects of LY 255283, another LTB4 receptor antagonist. These studies suggested that dual blockade of the thromboxane (B8750289) A2 and leukotriene B4 pathways might be most effective oup.com. This highlights the potential benefit of simultaneously targeting products of both the COX and 5-LO pathways oup.com. COX-2 inhibitors, for instance, target an enzyme responsible for inflammation and pain, and their use in combination therapies is an area of research delveinsight.comwikipedia.org.
Combination with Agents Targeting Alternative Inflammatory Mediators
Beyond the eicosanoid pathways, inflammation involves a wide array of mediators, including cytokines, chemokines, and other lipid mediators nih.gov. Preclinical investigations could explore combining this compound with agents that target these alternative inflammatory mediators to achieve a more comprehensive anti-inflammatory effect. While specific preclinical data on this compound in combination with agents targeting a broad range of alternative inflammatory mediators were not extensively found in the provided search results, the general principle of targeting multiple inflammatory pathways in combination therapy is supported by research in other areas, such as the use of dual biologic therapy in IBD which targets several inflammatory pathways mdpi.comhs-foundation.org. Preclinical studies combining different agents, such as venetoclax (B612062) with chemotherapy or other targeted therapies, are common in cancer research to enhance efficacy and overcome resistance researchgate.netabbvieclinicaltrials.comnih.gov. Similarly, combining phytochemicals targeting different pathways has shown synergistic anti-inflammatory effects nih.govnih.govjapsonline.comscielo.br.
Elucidation of Potential Mechanisms of Resistance to LTB4 Receptor Antagonism
Resistance to targeted therapies is a significant challenge in inflammatory diseases, as it is in other conditions like cancer nih.gov. Potential mechanisms of resistance to LTB4 receptor antagonism by this compound could involve several factors:
Upregulation of Alternative Inflammatory Pathways: As discussed earlier, blocking the LTB4 pathway might lead to compensatory activation or upregulation of other inflammatory cascades, such as the COX pathway or the production of other leukotrienes or inflammatory mediators nih.govresearchgate.netccjm.org. This could maintain the inflammatory response despite LTB4 receptor blockade.
Alterations in Receptor Expression or Signaling: Changes in the expression levels or signaling efficiency of the LTB4 receptor (BLT1) could contribute to resistance frontiersin.orgnih.gov. Cells might downregulate receptor expression or develop alternative signaling mechanisms that bypass the need for LTB4-BLT1 interaction.
Increased Production of LTB4: Tissues or cells might increase the production of LTB4, potentially overwhelming the antagonist's ability to block all receptors frontiersin.org.
Activation of Alternative Leukotriene Receptors: While this compound is a selective LTB4 receptor antagonist medchemexpress.com, there might be other leukotriene receptors or related signaling molecules that can mediate inflammatory effects, and their activation could contribute to resistance.
Cellular Adaptations: Inflammatory cells or affected tissues could develop intrinsic adaptations that make them less dependent on LTB4 signaling for their activation, migration, or mediator release.
Identification of Compensatory Inflammatory Pathways
In the context of therapeutic intervention targeting inflammatory processes, the emergence of resistance can involve the activation of compensatory pathways that bypass the effect of the drug. Inflammatory pathways are complex and involve intricate signaling cascades mediated by various factors, including cytokines and chemokines anygenes.com. Activation of Toll-like receptors (TLRs), for instance, triggers signaling cascades involving intracellular adaptors like MyD88, IRAKs, and TRAF6, leading to the activation of pathways such as MAP kinase, NF-κB, and IRF. These pathways mediate inflammation through the production of inflammatory cytokines, type I IFN, chemokines, and antimicrobial peptides cellsignal.com.
While specific research detailing compensatory inflammatory pathways in response to this compound treatment is not extensively available in the provided search results, general mechanisms of resistance to targeted therapies often involve the activation of alternative signaling routes. For example, in cancer therapy, resistance mechanisms can include the activation of parallel tyrosine kinase receptors and shared signaling hubs mdpi.com. Similarly, in inflammatory conditions, if this compound targets a specific part of an inflammatory cascade, cells might upregulate or activate alternative inflammatory pathways to maintain the inflammatory response. Research into other therapeutic areas, such as cancer and infectious diseases, highlights how drug resistance can be mediated by the activation of alternative pathways that compensate for the inhibited target mdpi.comnih.govnih.govmol.ax.
Analysis of Receptor Expression or Downstream Signaling Adaptations
Resistance to targeted therapies can also occur through alterations in receptor expression or adaptations in downstream signaling pathways. Changes in the levels of target receptors on the cell surface can impact drug binding and efficacy oaepublish.com. For example, downregulation of a target receptor is a known mechanism of resistance to antibody-drug conjugates (ADCs) oaepublish.com.
Furthermore, adaptations in the signaling pathways downstream of the drug's target can lead to resistance. Even if the primary target is effectively inhibited, alterations in downstream components can allow the cell to maintain the aberrant signaling that drives the disease process nih.gov. In cancer, for instance, resistance mechanisms can involve the activation of growth signaling pathways such as the PIK3A/Akt/mTOR pathway or the cell cycle pathway nih.gov. Similarly, resistance to MET-targeted therapies can involve acquired mutations in canonical MET signaling pathways like STAT, PI3K, and KRAS amplification, or overexpression of AKT and mTOR signaling mdpi.com. Crosstalk between different signaling pathways can also mediate resistance mdpi.com.
Future Directions and Unexplored Research Avenues for Ly 306669
Development of Advanced Preclinical Modeling Systems
Advancing the understanding of LY-306669's potential requires the development and utilization of more sophisticated preclinical modeling systems that can accurately mimic the complexities of human diseases where LTB4 signaling plays a role.
Sophisticated In Vitro Platforms for Pathway Interrogation
Future in vitro studies should focus on developing sophisticated platforms that allow for detailed interrogation of the LTB4 signaling pathway and its interaction with this compound. This could involve using advanced cell culture techniques, such as 3D culture models, which can better recapitulate the in vivo cellular microenvironment compared to traditional 2D models. nih.gov Microfluidic technology can also be leveraged to create vascularized platforms that mimic tissue-level interactions and allow for the study of neutrophil recruitment and activation in a more physiologically relevant context. nih.gov These platforms can facilitate the detailed analysis of how this compound affects downstream signaling events, gene expression, and cellular functions mediated by BLT1 and BLT2 receptors.
Refined Translational Animal Models for Specific Disease Contexts
Refining translational animal models is crucial for evaluating the efficacy of this compound in specific disease contexts. While traditional mouse models, including syngeneic, xenograft, and genetically engineered models, have been valuable, developing models that more accurately reflect the human disease pathology and inflammatory responses driven by LTB4 is essential. mdpi.com, masseycancercenter.org, mdpi.com, frontiersin.org This could involve creating or utilizing animal models with targeted genetic modifications affecting the LTB4 pathway or using patient-derived xenograft (PDX) models that retain some of the heterogeneity and characteristics of human tumors or inflammatory tissues. mdpi.com, masseycancercenter.org, mdpi.com, frontiersin.org Studies in species like pigs have shown relevance for evaluating LTB4 antagonists in conditions like LPS-induced lung injury, suggesting the continued utility of larger animal models for specific applications. oup.com
Exploration of Novel Preclinical Therapeutic Applications Beyond Current Indications
Given the role of LTB4 in various inflammatory and immune responses, future research should explore novel preclinical therapeutic applications for this compound beyond its initial areas of investigation. This could include exploring its potential in diseases where neutrophil infiltration and LTB4-mediated inflammation are key drivers of pathology. For instance, investigating its effects in models of other inflammatory conditions, such as specific types of cancer where LTB4 signaling contributes to the tumor microenvironment or metastasis, could reveal new therapeutic opportunities. nih.gov, nih.gov, researchgate.net The involvement of LTB4 in myocardial ischemia-reperfusion injury also suggests a potential area for preclinical investigation. biolifesas.org
Integration with Systems Pharmacology and Omics Methodologies for Comprehensive Understanding
Integrating systems pharmacology and omics methodologies can provide a more comprehensive understanding of this compound's effects within complex biological networks. patsnap.com, nih.gov, plos.org, nih.gov
Systems pharmacology aims to understand drug actions by considering the entire biological system and utilizing computational models and simulations to predict drug interactions within biological networks. patsnap.com, plos.org By integrating data from genomics, proteomics, metabolomics, and other omics technologies, researchers can develop detailed maps of biological pathways and networks influenced by this compound. patsnap.com, pharmomicslab.site, nih.gov This approach can help identify potential off-target effects, understand the mechanisms underlying variable responses, and reveal synergistic interactions with other potential therapeutic agents. patsnap.com, nih.gov, plos.org Analyzing drug-induced gene expression signatures, for example, can provide insights into the downstream effects of LTB4 receptor blockade. nih.gov
Design and Development of Next-Generation LTB4 Receptor Antagonists
Building upon the knowledge gained from studies with this compound and other LTB4 receptor antagonists, future efforts should focus on the design and development of next-generation compounds. researchgate.net This involves utilizing structural insights into the LTB4 receptors, such as the crystal structure of human BLT1, to guide the design of more potent, selective, and stable antagonists. nih.gov Structure-based drug design approaches can facilitate the development of compounds with improved binding affinities and pharmacokinetic properties. researchgate.net, nih.gov Furthermore, exploring different chemical scaffolds and modifications could lead to the discovery of novel antagonists with enhanced therapeutic profiles and reduced potential for off-target effects. rsc.org The development of prodrugs, like BIIL 284 which is metabolized to the potent antagonist BIIL 315, represents one strategy for improving oral bioavailability and in vivo efficacy. opnme.com
Q & A
Q. Advanced Consideration :
- Interspecies variability : Validate findings across species (e.g., pigs vs. mice) due to differences in LTB4 receptor expression or immune responses.
- Dosage optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine effective doses that block LTB4 without off-target effects (e.g., platelet-activating factor interference) .
How can researchers resolve contradictions between this compound's in vitro specificity and in vivo efficacy?
Advanced Research Question
Evidence from in vitro studies shows this compound selectively blocks LTB4-induced neutrophil activation but has minimal impact on platelet-activating factor (PAF) pathways . However, in vivo outcomes may involve indirect effects (e.g., cytokine crosstalk). To address contradictions:
- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq of lung tissue) and proteomics to identify secondary mediators influenced by this compound.
- Controlled knockouts : Use LTB4 receptor-deficient animal models to isolate this compound's target-specific effects .
- Temporal analysis : Track time-dependent changes in inflammatory markers to distinguish primary vs. secondary responses .
What methodological frameworks ensure rigorous hypothesis testing for this compound's anti-inflammatory effects?
Basic Research Question
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) :
Q. Advanced Consideration :
- FINER criteria : Ensure hypotheses are F easible (e.g., scalable dosing), I nteresting (novel mechanisms), N ovel (untested pathways), E thical (3Rs compliance), and R elevant (translational potential) .
How should researchers design studies to evaluate this compound's interaction with other inflammatory mediators?
Advanced Research Question
- Co-administration experiments : Test this compound alongside inhibitors of complementary pathways (e.g., thromboxane A2 or PAF antagonists) to assess additive/synergistic effects.
- Systems biology approaches : Use computational models to map this compound's role within inflammatory networks, validated by cytokine array data .
- Contradiction analysis : Apply dialectical frameworks to identify "principal contradictions" (e.g., LTB4 vs. PAF dominance in ALI progression) and prioritize dominant pathways .
What statistical methods are recommended for analyzing heterogeneous this compound response data?
Basic Research Question
- Mixed-effects models : Account for variability in individual responses (e.g., intersubject differences in drug metabolism).
- Power analysis : Predefine sample sizes using pilot data (e.g., mean PaO2/FiO2 differences of ≥20% between treatment/control groups) .
Q. Advanced Consideration :
- Machine learning : Cluster responders vs. non-responders based on biomarkers (e.g., baseline LTB4 levels) to personalize therapeutic strategies.
How can researchers ensure reproducibility when replicating this compound studies?
Basic Research Question
Q. Advanced Consideration :
- Blinded analysis : Use third-party labs to validate critical endpoints (e.g., histopathology scoring) to reduce bias .
What ethical considerations apply to this compound studies involving animal models?
Basic Research Question
- 3Rs compliance : Minimize animal use via robust experimental design; employ non-invasive monitoring (e.g., pulse oximetry) .
- Endpoint criteria : Define humane endpoints (e.g., severe hypoxemia: PaO2/FiO2 < 200 mmHg) to terminate experiments early if necessary .
How can this compound research inform clinical trial design for ALI therapies?
Advanced Research Question
- Translational biomarkers : Identify surrogate endpoints (e.g., plasma LTB4 levels) for Phase I trials.
- Dose extrapolation : Use allometric scaling from porcine models to estimate human-equivalent doses, adjusted for metabolic differences .
What are the limitations of current this compound studies, and how can they be addressed?
Advanced Research Question
- Short-term focus : Most studies assess acute effects (<24 hours). Longitudinal studies are needed to evaluate long-term pulmonary function .
- Reductionist models : Complement animal studies with human organoids or ex vivo lung perfusion systems to improve clinical relevance .
How should researchers contextualize this compound within the broader landscape of LTB4 antagonists?
Basic Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
